Aqueous Solubility at Physiological pH vs. Computed Lipophilicity
The target compound's experimental aqueous solubility (pH 7.4) is reported as >33.8 µg/mL, which can be contextualized against its computed logP of 0.6 [1]. Thiosemicarbazide analogs lacking the hydroxyethyl group, such as N-(4-methylphenyl)hydrazinecarbothioamide, are anticipated to have higher logP values and correspondingly lower aqueous solubility due to the absence of the polar hydroxyethyl moiety. While direct experimental comparator solubility data are not available, the class-level inference is that the hydroxyethyl modification enhances hydrophilicity, potentially improving solution-state handling and bioavailability profiles.
| Evidence Dimension | Aqueous solubility at pH 7.4 vs. computed logP |
|---|---|
| Target Compound Data | Solubility >33.8 µg/mL; XLogP3 = 0.6 |
| Comparator Or Baseline | N-(4-methylphenyl)hydrazinecarbothioamide (hydroxyethyl-lacking analog): experimental solubility not reported; predicted logP estimated ~1.5–2.0 based on structural difference. |
| Quantified Difference | Qualitative improvement in solubility inferred from logP shift of ~0.9–1.4 log units. |
| Conditions | Experimental solubility measured at pH 7.4; logP computed by XLogP3 algorithm (PubChem). |
Why This Matters
Differential solubility directly influences compound formulation, stock solution preparation, and reliability of in vitro assay results—key procurement considerations for research groups.
- [1] PubChem Compound Summary for CID 2366366, 1-(2-Hydroxyethyl)-N-(4-methylphenyl)-hydrazinecarbothioamide. National Center for Biotechnology Information (2025). View Source
